molecular formula C7H17ClN2O2 B555281 (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride CAS No. 7622-29-9

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride

Cat. No.: B555281
CAS No.: 7622-29-9
M. Wt: 196.67 g/mol
InChI Key: AQELUQTVJOFFBN-UHFFFAOYSA-N
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Description

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride is a chemical compound with significant applications in various scientific fields. It is an amino acid derivative, often used in research and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Methyl-L-lysine hydrochloride plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a substrate in the development of a novel, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of Methyl-L-lysine hydrochloride on various types of cells and cellular processes are diverse. It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological or pathological context.

Molecular Mechanism

The molecular mechanism of action of Methyl-L-lysine hydrochloride involves its interactions at the molecular level with various biomolecules. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanisms are complex and can vary depending on the specific biochemical and cellular context.

Temporal Effects in Laboratory Settings

The effects of Methyl-L-lysine hydrochloride can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties

Metabolic Pathways

Methyl-L-lysine hydrochloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are complex and can vary depending on the specific biochemical and cellular context.

Transport and Distribution

The transport and distribution of Methyl-L-lysine hydrochloride within cells and tissues involve various transporters and binding proteins. It can influence its localization or accumulation

Subcellular Localization

The subcellular localization of Methyl-L-lysine hydrochloride can affect its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific data on the subcellular localization of Methyl-L-lysine hydrochloride is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride typically involves the esterification of corresponding amino acids with methanol using trimethylchlorosilane . This method offers convenience, mild conditions, and good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same esterification reaction but is optimized for larger quantities and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N6-methyl-L-lysine
  • N-methyl-L-lysine
  • L-Lysine,N6-methyl

Uniqueness

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications that similar compounds may not be able to fulfill. Its ability to undergo specific chemical reactions and its role in biosynthetic pathways highlight its distinctiveness .

Properties

IUPAC Name

2-amino-6-(methylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-9-5-3-2-4-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQELUQTVJOFFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997570
Record name N~6~-Methyllysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98618-75-8, 7622-29-9
Record name Lysine, N6-methyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98618-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-epsilon-Methyl-L-lysine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007622299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-Methyllysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride
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